

In-Depth Technical Guide: Target Selectivity Profile of WWL0245

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Compound of Interest

Compound Name: WWL0245
Cat. No.: B10830917

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Introduction

WWL0245 is a potent and isoform-selective Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain-containing protein 4 (BRD4) for degradation.^{[1][2]} Developed from the dual Bromodomain and Extra-Terminal domain (BET) and Polo-like kinase 1 (PLK1) inhibitor WNY0824, **WWL0245** has demonstrated significant promise as a therapeutic candidate, particularly in the context of Androgen Receptor (AR)-positive prostate cancer.^{[1][2]} This technical guide provides a comprehensive overview of the target selectivity profile of **WWL0245**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

The selectivity of PROTACs is a critical parameter for their therapeutic index, minimizing off-target effects and associated toxicities.^[2] **WWL0245** has been engineered to exhibit high selectivity for BRD4 over other members of the BET family (BRD2 and BRD3) and its parent compound's other target, PLK1.

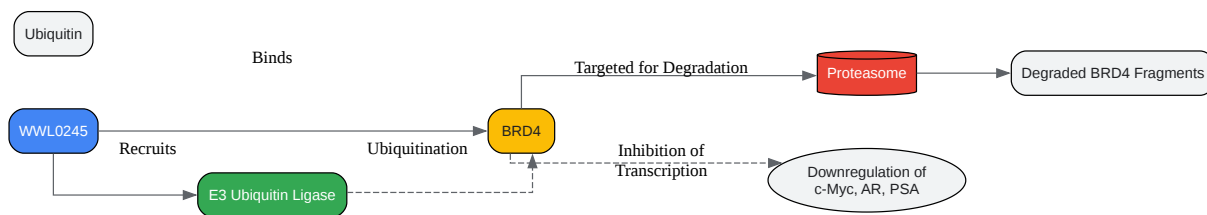
Quantitative Selectivity Profile

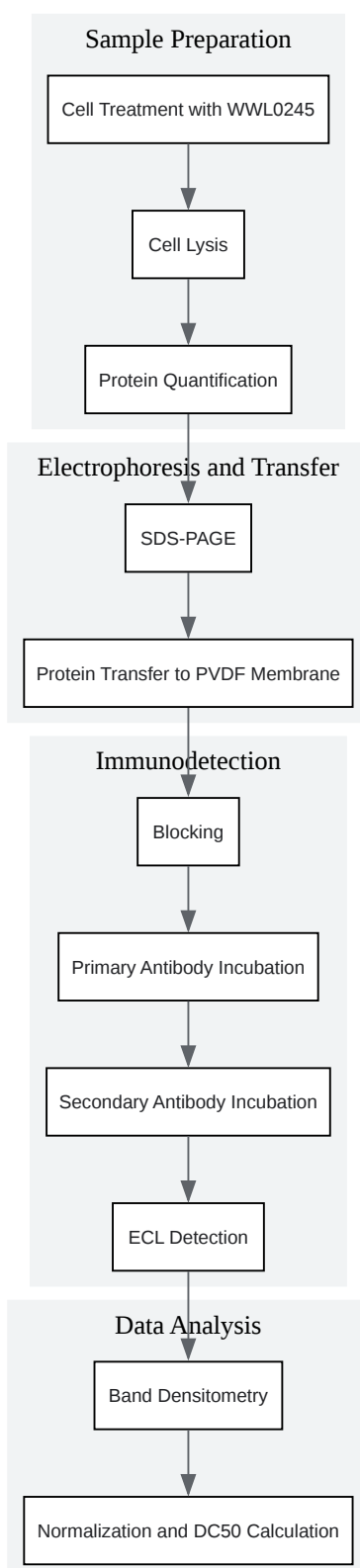
The selectivity of **WWL0245** has been quantitatively assessed by determining its half-maximal degradation concentration (DC50) against BRD4 and other potential targets. The data clearly indicates a profound selectivity for BRD4.

Target Protein	DC50 (Half-Maximal Degradation Concentration)	Reference Cell Lines
BRD4	< 1 nM	AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1)
BRD2	> 1 μ M	Not specified
BRD3	> 1 μ M	Not specified
PLK1	> 1 μ M	Not specified

Signaling Pathway and Mechanism of Action

WWL0245 functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. As a PROTAC, it is a heterobifunctional molecule, with one end binding to BRD4 and the other recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its downstream targets, including c-Myc, and subsequently inhibits the proliferation of cancer cells.





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References

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- [2. PROTACs improve selectivity for targeted proteins – ScienceOpen \[scienceopen.com\]](https://www.scienceopen.com)
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